benzyl 5-((methylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate
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Overview
Description
Benzyl 5-((methylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate is an organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-((methylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the dihydropyridine intermediate.
Addition of the Methylamino Group: The methylamino group can be added via reductive amination, where a primary amine reacts with a carbonyl compound in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-((methylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can undergo reduction reactions to form tetrahydropyridine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl 5-((methylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of benzyl 5-((methylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The dihydropyridine ring is known to interact with calcium channels, modulating their activity and affecting cellular processes. This interaction can lead to various physiological effects, such as vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.
Uniqueness
Benzyl 5-((methylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives. Its benzyl and methylamino groups provide additional sites for chemical modification, allowing for the development of novel derivatives with potentially enhanced properties.
Properties
Molecular Formula |
C15H20N2O2 |
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Molecular Weight |
260.33 g/mol |
IUPAC Name |
benzyl 5-(methylaminomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-16-10-14-8-5-9-17(11-14)15(18)19-12-13-6-3-2-4-7-13/h2-4,6-8,16H,5,9-12H2,1H3 |
InChI Key |
XGBVGHUDCYJWOL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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